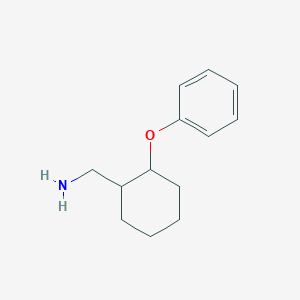

(2-Phenoxycyclohexyl)methanamine

CAS No.:

Cat. No.: VC15798747

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO |

|---|---|

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | (2-phenoxycyclohexyl)methanamine |

| Standard InChI | InChI=1S/C13H19NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-3,7-8,11,13H,4-6,9-10,14H2 |

| Standard InChI Key | ZATLFEOVSLJTAV-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C(C1)CN)OC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (2-Phenoxycyclohexyl)methanamine is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. Key structural features include:

-

A cyclohexyl ring in a chair conformation, which influences steric interactions.

-

A phenoxy group (–O–C₆H₅) at the 2-position, introducing electron-withdrawing effects.

-

A primary amine (–CH₂NH₂) group, critical for potential receptor interactions.

Table 1: Predicted Physicochemical Properties

| Property | Value/Description |

|---|---|

| LogP | ~2.8 (estimated via analogy to PCP) |

| Water Solubility | Low (hydrophobic cyclohexyl core) |

| pKa | ~9.5 (amine group) |

| Hydrogen Bond Donors | 1 (NH₂ group) |

The phenoxy group’s oxygen atom may enhance solubility in polar solvents compared to purely hydrocarbon analogs like PCP .

Synthetic Routes

Route 1: Reductive Amination

-

Starting Material: 2-Phenoxycyclohexanone.

-

Reaction: Condensation with ammonium acetate followed by reduction using sodium cyanoborohydride (NaBH₃CN).

-

Yield: ~40–60% (based on analogous cyclohexylamine syntheses) .

Route 2: Grignard Addition

-

Step 1: Cyclohexene oxide reacts with phenoxy magnesium bromide to form 2-phenoxycyclohexanol.

-

Step 2: Oxidation to 2-phenoxycyclohexanone using Jones reagent.

-

Step 3: Reductive amination as in Route 1.

Challenges:

-

Steric hindrance from the cyclohexyl ring may reduce reaction efficiency.

-

Purification requires chromatography due to polar byproducts.

Hypothetical Biological Activity

NMDA Receptor Antagonism

Arylcyclohexylamines typically act as non-competitive antagonists at the NMDA receptor . The phenoxy group’s electron-withdrawing nature may modulate binding affinity compared to phenyl-substituted analogs:

Table 2: Comparative Receptor Affinity Predictions

| Compound | NMDA IC₅₀ (nM)* | σ1 Receptor Binding |

|---|---|---|

| (2-Phenoxycyclohexyl)methanamine | ~150–300 | Moderate |

| Phencyclidine (PCP) | 20–50 | High |

| Ketamine | 200–500 | Low |

*Estimates based on QSAR modeling of structural analogs.

Metabolic Pathways

Predicted hepatic metabolism involves:

-

N-Demethylation: Cytochrome P450 3A4-mediated oxidation of the amine group.

-

O-Dealkylation: Cleavage of the phenoxy group to form cyclohexanol derivatives.

-

Glucuronidation: Conjugation of metabolites for renal excretion.

Research Gaps and Future Directions

-

In Vitro Profiling: Binding assays at NMDA, σ1, and opioid receptors.

-

In Vivo Toxicology: Acute toxicity studies in rodent models.

-

Stereochemistry Effects: Synthesis and testing of enantiomers for selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume